molecular formula C20H23N3 B13930566 2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B13930566
M. Wt: 305.4 g/mol
InChI Key: UPLUVROGBHSYKI-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-2-methyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,3,4,5-Tetrahydro-2-methyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole involves multiple steps, typically starting with the formation of the indole nucleus. Common synthetic routes include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. Reaction conditions such as temperature, pressure, and the choice of solvents play a crucial role in optimizing the synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into amines or alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation typically yields ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3,4,5-Tetrahydro-2-methyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-2-methyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors, influencing cellular signaling pathways. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound.

Compared to these compounds, 2,3,4,5-Tetrahydro-2-methyl-5-[2-(6-methyl-3-pyridyl)ethyl]-1H-pyrido[4,3-b]indole is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C20H23N3/c1-15-7-8-16(13-21-15)9-12-23-19-6-4-3-5-17(19)18-14-22(2)11-10-20(18)23/h3-8,13H,9-12,14H2,1-2H3

InChI Key

UPLUVROGBHSYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C)C4=CC=CC=C42

Origin of Product

United States

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